5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with a molecular formula of C9H11ClN4 and a molecular weight of 210.66 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in various fields of research.
Properties
IUPAC Name |
5-tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7(10)14-8(13-6)11-5-12-14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUGYDUFWHMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=NC=NN2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-tert-butyl-1H-[1,2,4]triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the desired triazolopyrimidine structure . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-chloro group undergoes nucleophilic displacement with various nucleophiles, facilitated by the electron-deficient pyrimidine ring. Key reactions include:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide | NaOMe/EtOH, reflux | 7-Methoxy derivative | 76% | |
| Amines | DMF, 80°C | 7-Amino derivatives | 58–82% | |
| Thiols | K₂CO₃/DMSO | 7-Thioethers | 64% |
The tert-butyl group enhances steric hindrance at position 5, directing substitution primarily to position 7. Microwave irradiation has been employed to accelerate these reactions, improving yields by 15–20% compared to conventional heating .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at position 7:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives:
Yields range from 65% to 89%, depending on the steric bulk of the boronic acid .
Reductive Dehalogenation
The 7-chloro group can be removed via catalytic hydrogenation:
This reaction proceeds quantitatively under 1 atm H₂, producing the dechlorinated analog .
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit enhanced bioactivity:
Stability and Reactivity Trends
-
The tert-butyl group stabilizes the ring against electrophilic attack but slows SNAr reactions at position 5 .
-
Hydrolytic stability: The 7-chloro group resists hydrolysis under neutral conditions but decomposes in strong acids/bases .
Synthetic Routes
The compound is synthesized via:
Scientific Research Applications
Phosphodiesterase Inhibition
One of the primary applications of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives is their ability to inhibit phosphodiesterase type 2 (PDE2). PDEs are enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are critical for various physiological processes including inflammation and neuronal signaling. Inhibiting PDE2 can lead to increased levels of these cyclic nucleotides, thereby enhancing their biological effects.
Case Study: PDE2 Inhibition in Neurological Disorders
Research has demonstrated that compounds like this compound can be effective in treating neurological disorders by modulating cAMP levels. For instance, studies indicate that PDE2 inhibitors may have therapeutic potential in conditions such as depression and anxiety by enhancing synaptic transmission and neuronal survival through the activation of protein kinases associated with cAMP signaling pathways .
Anticancer Activity
Another significant application of this compound is its potential role in cancer therapy. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis.
Case Study: Inhibition of Thymidine Phosphorylase
Recent studies have explored the inhibitory effects of triazolo[1,5-a]pyrimidine derivatives on thymidine phosphorylase (TP), an enzyme linked to angiogenesis in tumors. The inhibition of TP can hinder tumor growth by reducing angiogenic signals. Compounds derived from this compound were evaluated for their IC50 values against TP and demonstrated promising results .
| Compound | IC50 (µM) | Mode of Action |
|---|---|---|
| This compound | 303.5 ± 0.42 | Non-competitive inhibitor |
| Standard Inhibitor (e.g., tipiracil-HCl) | 0.014 ± 0.04 | Competitive inhibitor |
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to stabilize microtubules is particularly noteworthy.
Case Study: Microtubule Stabilization
Studies have indicated that derivatives of this compound can stabilize microtubules, which is crucial for maintaining neuronal structure and function. This stabilization may help mitigate the neurodegenerative processes observed in Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in inflammation and cell survival, contributing to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrazine
- 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
Compared to similar compounds, 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Its unique structure allows for diverse modifications, making it a versatile compound for various research applications.
Biological Activity
5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHClN
- SMILES Notation : CC(C)(C)C1=NC2=NC=NN2C(=C1)Cl
- InChI Key : SMOUGYDUFWHMAY-UHFFFAOYSA-N
The compound features a triazolo-pyrimidine structure that is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties through their interaction with cyclin-dependent kinases (CDKs). CDK inhibitors have shown promise in cancer therapy by disrupting cell cycle regulation, leading to reduced tumor proliferation. For instance, multi-CDK inhibitors have been effective in clinical settings against various cancers, suggesting that derivatives of triazolo-pyrimidines could be explored for similar applications .
Antimicrobial Activity
Recent studies on related triazolo compounds have demonstrated notable antibacterial and antifungal activities. For example, compounds with similar structures have been characterized as effective against a range of pathogens. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for microbial survival .
Synthesis and Evaluation
A study focused on synthesizing various triazolo derivatives revealed that structural modifications significantly impact biological activity. The synthesized compounds were subjected to in vitro tests against several cancer cell lines and pathogens. The findings indicated a correlation between structural features and biological efficacy .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.5 | |
| Compound B | Antibacterial | 1.2 | |
| This compound | Potential Anticancer/Inhibitor | TBD |
Mechanistic Insights
The mechanism of action for triazolo derivatives often involves the inhibition of specific protein targets within cancer cells or microbes. For instance, the interaction with CDK pathways has been highlighted as a critical factor in regulating cell proliferation and apoptosis in cancer therapy . Additionally, studies on related compounds suggest that they may induce oxidative stress in microbial cells, leading to cell death .
Q & A
Q. What are the optimal synthetic routes for 5-tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The compound can be synthesized via annulation reactions using 3-aminoazoles, aldehydes, and triethylamine, with in situ enamine formation followed by cyclization. Catalytic systems like TMDP (tetramethyldiaminophosphine) in ethanol/water (1:1 v/v) are effective, achieving yields >75% under reflux (80°C, 4–6 hours). Alternative protocols using molten-state TMDP may reduce reaction time but require careful handling due to its high toxicity . Solvent choice is critical: polar aprotic solvents enhance cyclization efficiency, while aqueous mixtures simplify purification .
Q. How can structural purity and identity be confirmed post-synthesis?
Key methods include:
- NMR spectroscopy : and NMR (400 MHz) to verify substituent positions and absence of regioisomers.
- Melting point analysis : Compare with literature values (e.g., Büchi B-545 apparatus) to assess purity .
- Microanalysis : Elemental composition validation via Perkin-Elmer 240-B microanalyzer (±0.3% error tolerance) .
- TLC monitoring : Silica gel plates (SIL G/UV 254) for reaction progress and byproduct detection .
Q. What safety precautions are essential during synthesis and handling?
- TMDP and similar catalysts require fume hood use due to toxicity and flammability.
- Waste must be segregated and processed by certified hazardous waste agencies to prevent environmental contamination .
- Avoid piperidine-based catalysts in regions with restricted access due to regulatory controls .
Advanced Research Questions
Q. How can computational methods optimize reaction design for novel derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path searches predict intermediates and transition states, guiding experimental optimization. For example, ICReDD’s workflow integrates computational screening of catalysts/solvents with experimental validation, reducing trial-and-error cycles by >50% . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize high-yield conditions for tert-butyl-substituted analogs .
Q. What strategies resolve contradictions in reported synthetic yields for triazolopyrimidines?
Discrepancies often arise from:
- Catalyst purity : TMDP batches with residual moisture reduce activity; pre-drying at 60°C under vacuum improves consistency .
- Regioselectivity control : Steric effects from tert-butyl groups may favor 5-substitution over 7-position isomers. -NMR or X-ray crystallography (e.g., monoclinic P21/c space group) clarifies regiochemical outcomes .
- Byproduct formation : LC-MS analysis identifies dimers or oxidation byproducts (e.g., chlorinated side products), mitigated by inert atmospheres or lower temperatures .
Q. How do substituents (e.g., tert-butyl, chloro) influence bioactivity and physicochemical properties?
- Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability (predictable via COSMO-RS simulations).
- Electron-withdrawing effects : Chloro substituents at C7 stabilize the π-deficient triazolopyrimidine core, improving binding to enzyme active sites (e.g., kinase inhibitors) .
- Crystallinity : Bulky tert-butyl groups reduce crystal packing efficiency, lowering melting points compared to methyl analogs .
Q. What advanced characterization techniques elucidate reaction mechanisms?
- In situ FTIR : Monitors enamine intermediate formation during cyclization .
- X-ray diffraction : Resolves ambiguities in fused-ring systems (e.g., bond angles in pyrimidine-triazole junctions) .
- HPLC-MS coupling : Tracks transient intermediates in multi-step syntheses .
Methodological Tables
Table 1. Comparison of Catalytic Systems for Triazolopyrimidine Synthesis
| Catalyst | Solvent System | Temp. (°C) | Yield (%) | Toxicity Concerns |
|---|---|---|---|---|
| TMDP | Ethanol/H₂O | 80 | 78–82 | High |
| Piperidine | Toluene | 110 | 65–70 | Regulatory issues |
| DTBP | DMF | 100 | 70–75 | Moderate |
Table 2. Key Spectral Data for Structural Confirmation
| Technique | Characteristic Signal(s) | Reference |
|---|---|---|
| NMR | δ 1.45 (s, 9H, tert-butyl), δ 8.20 (s, 1H, C6-H) | |
| NMR | δ 165.2 (C=O), δ 35.1 (tert-butyl) | |
| MS (ESI+) | m/z 293.1 [M+H] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
